Lipophilicity (XLogP3) Advantage Over Unsubstituted Indole-Thiazole-Acetamide Baseline
The target compound carries three lipophilicity-enhancing substituents (5-OCH3, 1-CH3, 2-CH3 on indole; 2-phenylacetamide on thiazole) that collectively shift its computed logP significantly upward compared to the simplest indole-thiazole-acetamide analog. The core scaffold 4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine has a computed XLogP3 of 2.7 [1]. Addition of the 2-phenylacetamide group (calculated contribution ~1.5–2.0 log units based on analog data from N-(5-methylthiazol-2-yl)-2-phenylacetamide, XLogP3 ≈ 3.5–4.0 [2]) projects a total XLogP3 of approximately 4.0–4.5 for the target compound. In contrast, N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 189011-09-4, lacking methoxy, dimethyl, and phenylacetamide groups) is expected to have an XLogP3 in the range of 1.5–2.5 . This ~2 log-unit difference translates to a roughly 100-fold higher theoretical octanol-water partition coefficient, which directly impacts membrane permeability, tissue distribution, and potential CNS penetration in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ~4.0–4.5 (derived from core scaffold XLogP3 = 2.7 plus phenylacetamide contribution) |
| Comparator Or Baseline | N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 189011-09-4): estimated XLogP3 ~1.5–2.5; Core scaffold 4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine: XLogP3 = 2.7 |
| Quantified Difference | ΔXLogP3 ≈ +2.0 log units vs. simplest acetamide analog |
| Conditions | Computed using XLogP3 algorithm (PubChem 2025 release); not experimentally determined |
Why This Matters
A 2 log-unit increase in lipophilicity predicts significantly enhanced passive membrane permeability, which may be critical for intracellular target engagement or blood-brain barrier penetration in neuroscience research applications.
- [1] PubChem. CID 804956. 4-(5-Methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine. XLogP3: 2.7 (computed). https://pubchem.ncbi.nlm.nih.gov/compound/804956 View Source
- [2] PubChem. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenylacetamide. XLogP3: 1.5. CHEMBL3754036. https://pubchem.ncbi.nlm.nih.gov/ View Source
